molecular formula C13H9Cl2NO B2966721 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol CAS No. 1219495-49-4

4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol

Cat. No.: B2966721
CAS No.: 1219495-49-4
M. Wt: 266.12
InChI Key: TUBGPPLDRPYMAQ-LZYBPNLTSA-N
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Description

4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H9Cl2NO. This compound is characterized by the presence of a phenol group substituted with a chloro group and an imino group linked to a chlorophenyl group. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-chloroaniline. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the desired Schiff base as orange prism-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production might also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol involves its interaction with biological molecules. As a Schiff base, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(2-bromophenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol

Uniqueness

4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol is unique due to the presence of two chloro groups, which can significantly influence its reactivity and biological activity. The specific arrangement of these groups can enhance its ability to form metal complexes and interact with biological molecules, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-chloro-2-[(2-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBGPPLDRPYMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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